Dimethyl 1-(p-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4-f)benzotriazole-5,6-dicarboxylate
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Overview
Description
Dimethyl 1-(p-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4-f)benzotriazole-5,6-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a diazeto-benzotriazole core, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(p-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4-f)benzotriazole-5,6-dicarboxylate typically involves multiple steps, including the formation of the diazeto-benzotriazole core and subsequent functionalization. Common reagents used in the synthesis may include chlorinated aromatic compounds, diazomethane, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(p-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4-f)benzotriazole-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 1-(p-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4-f)benzotriazole-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1-(p-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4-f)benzotriazole-5,6-dicarboxylate: can be compared with other diazeto-benzotriazole derivatives, which may have similar structures but different functional groups.
Other similar compounds: include various benzotriazole derivatives with different substituents on the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for research and industrial applications.
Properties
CAS No. |
65244-18-0 |
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Molecular Formula |
C17H18ClN5O4 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
dimethyl 5-(4-chlorophenyl)-3,4,5,9,10-pentazatetracyclo[5.4.1.02,6.08,11]dodec-3-ene-9,10-dicarboxylate |
InChI |
InChI=1S/C17H18ClN5O4/c1-26-16(24)22-14-10-7-11(15(14)23(22)17(25)27-2)13-12(10)19-20-21(13)9-5-3-8(18)4-6-9/h3-6,10-15H,7H2,1-2H3 |
InChI Key |
LBQLWRPHYYZOOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2C3CC(C2N1C(=O)OC)C4C3N=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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